molecular formula C10H12O2 B1333929 Benzyloxyacetone CAS No. 22539-93-1

Benzyloxyacetone

Cat. No.: B1333929
CAS No.: 22539-93-1
M. Wt: 164.2 g/mol
InChI Key: YHMRKVGUSQWDGZ-UHFFFAOYSA-N
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Description

Benzyloxyacetone (α -Benzyloxyacetone) is an α -substituted acetone. It undergoes direct aldol reaction with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid to form predominantly the syn-diasteroisomer.

Mechanism of Action

Target of Action

The primary target of 1-(Benzyloxy)propan-2-one, also known as Benzyloxyacetone, is the formation of amino keto ethers of the aromatic series . This compound is used in the Mannich reaction, a carbon-carbon bond-forming reaction, which is widely used for the preparation of pharmaceuticals and natural products .

Mode of Action

1-(Benzyloxy)propan-2-one interacts with its targets through a three-component enantioselective catalytic aminomethylation process . This process involves the reaction of 1-(Benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium in the presence of pseudoephedrine as a chiral catalyst . This reaction leads to the formation of anti/syn-isomeric amino keto ethers of the aromatic series .

Biochemical Pathways

The biochemical pathway affected by 1-(Benzyloxy)propan-2-one is the Mannich reaction pathway . This pathway is important for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The Mannich reaction products play an important role in the modern pharmaceutical industry .

Result of Action

The result of the action of 1-(Benzyloxy)propan-2-one is the formation of optically pure amino keto ethers of the aromatic series . These products are formed in high yields and have a high diastereoisomeric purity .

Action Environment

The action of 1-(Benzyloxy)propan-2-one is influenced by the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of a catalyst and the nature of the solvent .

Properties

IUPAC Name

1-phenylmethoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMRKVGUSQWDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395111
Record name Benzyloxyacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22539-93-1
Record name Benzyloxyacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)propan-2-one
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Synthesis routes and methods

Procedure details

3-Benzyoxypropan-2-ol 16 (40 g, 0.24 mol) was added to a suspension of pyridinium chlorochromate (155.2 g, 0.72 mol) in DMF (150 ml) at 25° C., stirred at 65° C. for 3 h, and then diluted with water (75 mL) (Step 14). The mixture was extracted with ether (2×50 mL) and the combined ether layers were washed with water (3×50 mL) dried (MgSO4) and the solvent removed by roto-evaporation. Distillation gave 31 g (77%) of 3-benzyloxypropan-2-one; 17 bp 104-106 (10 mm). 1H NMR (CDCl3) δ2.16 (s, 3H, CH3), 4.05 (s, 1H, OH), 4.59 (s, 2H, OCH2), 7.5 (s, 5H, phenyl).
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
155.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of benzyloxyacetone's role in Wittig reactions?

A: this compound serves as a crucial reagent in achieving high stereoselectivity during Wittig olefination reactions. Studies have shown that it preferentially forms the (Z)-isomer of trisubstituted olefins when reacting with phosphorus ylides. [, ] This selectivity is particularly advantageous in synthesizing natural products like plaunotol and farnesylacetone, where specific isomeric configurations are critical. [, ]

Q2: How does this compound contribute to the stereoselective synthesis of complex molecules?

A: this compound acts as a valuable building block for synthesizing intricate molecules with defined stereochemistry. Its use in synthesizing (Z)-2-methyl-2-alkenol showcases its utility. [] By reacting this compound with 4-pentynylidenetriphenylphosphorane, researchers achieved a 95-96% preference for the desired (Z)-isomer. [] This intermediate then facilitated the synthesis of nerylacetone and (Z,Z)-farnesylacetone, demonstrating its potential in constructing complex natural products. []

Q3: How is this compound utilized in synthesizing biologically relevant phosphate compounds?

A: this compound serves as a starting material in the multi-step synthesis of 2-C-Methyl-D-erythritol 4-phosphate (MEP) and 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDPME). [] These compounds are key metabolites in the MEP pathway, crucial for isoprenoid biosynthesis in various organisms. [] This synthesis highlights this compound's versatility in accessing biologically important molecules.

Q4: How does this compound behave as a donor in aldol reactions, and how does its structure influence regio- and stereoselectivity?

A: this compound acts as an aldol donor in reactions catalyzed by (S)-BINAM-L-prolinamide and benzoic acid. [] Interestingly, the choice of solvent and the nature of the α-substituent on this compound significantly impact the reaction outcome. [] For instance, while α-hydroxy and α-alkoxyacetones primarily yield syn/anti regioisomers, α-(methylsulphanyl)acetone favors the iso-aldol product. [] This control over regio- and stereoselectivity makes this compound a valuable tool in organic synthesis.

Q5: What insights have been gained from studying the enantioselective aminomethylation of this compound?

A: Research on the enantioselective aminomethylation of this compound with various propargyl amino ethers has yielded valuable insights. [, , , ] These studies highlight the impact of different catalysts, solvents, and reaction conditions on achieving high enantioselectivity in the formation of aminomethylated products. [, , , ] Such findings contribute to developing efficient asymmetric synthesis methods for valuable chiral compounds.

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